molecular formula C11H10N4S B12912282 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)- CAS No. 787591-81-5

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-

Katalognummer: B12912282
CAS-Nummer: 787591-81-5
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: NMPFVARGPSIDMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound that features both imidazole and pyrazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiophene derivative with an imidazole precursor under specific conditions that promote cyclization and formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the imidazo[1,2-a]pyrazine core .

Analyse Chemischer Reaktionen

Types of Reactions

N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic core .

Wissenschaftliche Forschungsanwendungen

N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-METHYL-5-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to the presence of both imidazole and pyrazine rings, along with a thiophene substituent. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

787591-81-5

Molekularformel

C11H10N4S

Molekulargewicht

230.29 g/mol

IUPAC-Name

N-methyl-5-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C11H10N4S/c1-12-10-11-13-3-4-15(11)9(6-14-10)8-2-5-16-7-8/h2-7H,1H3,(H,12,14)

InChI-Schlüssel

NMPFVARGPSIDMU-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=C(N2C1=NC=C2)C3=CSC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.